9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a trifluoromethyl group, and an oxazine ring. These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and phenyl rings are likely to contribute to the compound’s aromaticity, while the trifluoromethyl group could add to its polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase the compound’s polarity and potentially its boiling point .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis Techniques : Innovative synthesis techniques have been developed for oxazine derivatives, which include the use of In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. These methods provide efficient pathways to synthesize oxazine and related derivatives with high selectivity and good yields (B. Reddy et al., 2012).
- Reactivity and Mechanistic Insights : Studies on the interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol have shed light on the nucleophilic attack mechanisms and the formation of benzopyrroloxazine derivatives, providing valuable insights into the reactivity of these compounds (Olga A. Amalʼchieva et al., 2022).
Applications in Material Science
- Polyhydroxylated Compound Synthesis : The application of L‐Erythrose‐Derived Nitrones in the synthesis of polyhydroxylated compounds via 3,6‐Dihydro‐2H‐1,2‐oxazine derivatives has been explored. This research demonstrates the potential of oxazine derivatives in the synthesis of azasugars and amino polyols, which have significant implications in material science and pharmaceuticals (M. Jasiński et al., 2012).
Environmental and Biological Applications
- Bio-based Benzoxazines : The synthesis and copolymerization of fully bio-based benzoxazines from guaiacol, furfurylamine, and stearylamine demonstrate the environmental applications of furan and oxazine derivatives. These compounds are used to create polybenzoxazines with improved thermal properties and cross-linking densities, highlighting the importance of these derivatives in developing sustainable materials (CaiFei Wang et al., 2012).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a pharmaceutical, the mechanism of action would depend on the specific biological target of the compound.
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO5/c1-30-18-7-3-2-6-15(18)20-21(29)16-8-9-19-17(22(16)33-23(20)24(25,26)27)12-28(13-32-19)11-14-5-4-10-31-14/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMFEQPZIIQWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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